molecular formula C8H12F2O B15302827 4,4-Difluorocycloheptane-1-carbaldehyde

4,4-Difluorocycloheptane-1-carbaldehyde

Cat. No.: B15302827
M. Wt: 162.18 g/mol
InChI Key: WMMBWDYAHBQJJG-UHFFFAOYSA-N
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Description

4,4-Difluorocycloheptane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is a cyclic aldehyde that consists of a cycloheptane ring with two fluorine atoms and a carbonyl group attached to it. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4-Difluorocycloheptane-1-carbaldehyde typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the formation of the aldehyde group. One common method involves the fluorination of cycloheptane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluorocycloheptane is then subjected to formylation reactions to introduce the aldehyde group .

Chemical Reactions Analysis

4,4-Difluorocycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4,4-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluorocycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

4,4-Difluorocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cycloheptane-1-carbaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4,4-Dichlorocycloheptane-1-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

    4,4-Difluorocyclohexane-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring, affecting its chemical behavior and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

4,4-difluorocycloheptane-1-carbaldehyde

InChI

InChI=1S/C8H12F2O/c9-8(10)4-1-2-7(6-11)3-5-8/h6-7H,1-5H2

InChI Key

WMMBWDYAHBQJJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)(F)F)C=O

Origin of Product

United States

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